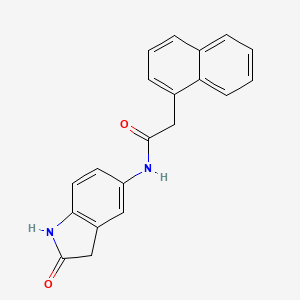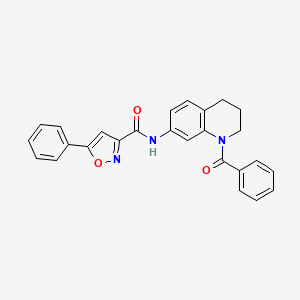![molecular formula C10H7F3N4O B2861653 N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine CAS No. 1807797-09-6](/img/structure/B2861653.png)
N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine is a synthetic organic compound with unique chemical properties and applications in various fields. It consists of a pyrazole ring, a pyridine ring, and a hydroxylamine functional group. This combination makes it an interesting subject for scientific research and industrial use.
Vorbereitungsmethoden
: Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine typically involves the condensation of a pyridine-3-carbaldehyde derivative with a hydroxylamine derivative in the presence of a suitable catalyst. Reaction conditions include a controlled temperature, typically ranging from 50°C to 100°C, and a solvent such as ethanol or acetonitrile. Industrial Production Methods: Industrial production may utilize more scalable and efficient methods, such as continuous flow reactors and high-throughput screening, to optimize reaction conditions and yields. These methods also ensure the purity and consistency of the compound for large-scale applications.
Analyse Chemischer Reaktionen
: Types of Reactions: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions often require oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions typically use halogenating agents or nucleophiles under specific conditions. Major Products: Major products from these reactions include derivatives with modified functional groups, such as ketones, amines, and halides, which can further enhance the compound's properties and applications.
Wissenschaftliche Forschungsanwendungen
: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine finds applications in chemistry, biology, medicine, and industry due to its versatile chemical properties. Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology: The compound's unique structure allows it to interact with biological systems, making it useful in biochemical assays and as a probe for studying enzyme mechanisms. Medicine: In medicinal chemistry, it serves as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in diseases. Industry: It is employed in the manufacturing of specialty chemicals, agrochemicals, and materials with enhanced properties, such as corrosion resistance and thermal stability.
Wirkmechanismus
: The compound exerts its effects through its ability to interact with specific molecular targets and pathways. Molecular Targets: These include enzymes, receptors, and other proteins that are crucial for biological processes. Pathways Involved: The interaction with these targets can modulate various pathways, such as signal transduction, metabolic pathways, and cellular processes, leading to its observed biological and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
: Comparison with other similar compounds highlights its uniqueness in terms of structure and applications. Similar Compounds: These may include other pyrazole and pyridine derivatives with trifluoromethyl and hydroxylamine groups. Uniqueness: The combination of the trifluoromethyl group, pyrazole ring, and pyridine ring in N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine imparts distinctive chemical properties, such as increased stability, enhanced reactivity, and specific biological interactions, making it more versatile and valuable compared to similar compounds.
Hope this detailed article meets your requirements! If there's anything else you need, let me know.
Eigenschaften
IUPAC Name |
(NE)-N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEVDCQDLLWSJO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=N/O)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)
![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2861578.png)

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)


![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)




